2,2-Dinitroadamantane

Description

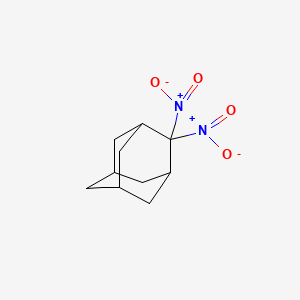

2,2-Dinitroadamantane (CAS: 88381-75-3) is a nitro-functionalized adamantane derivative characterized by two nitro groups attached to the bridgehead carbons (C2 positions) of the adamantane scaffold. Its synthesis, first reported by Archibald and Baum, involves the oxidative nitration of 2-nitroadamantane using sodium nitrite and silver nitrate, achieving a high yield of 89% . The compound’s structure was confirmed via X-ray crystallography, revealing a distorted adamantane framework with nitro groups inducing steric strain and altering electronic properties . This structural modification enhances thermal stability, making it a candidate for high-energy materials and pharmaceutical intermediates .

Propriétés

Numéro CAS |

88381-75-3 |

|---|---|

Formule moléculaire |

C10H14N2O4 |

Poids moléculaire |

226.23 g/mol |

Nom IUPAC |

2,2-dinitroadamantane |

InChI |

InChI=1S/C10H14N2O4/c13-11(14)10(12(15)16)8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2 |

Clé InChI |

LLYKIMPMZLMAOC-UHFFFAOYSA-N |

SMILES canonique |

C1C2CC3CC1CC(C2)C3([N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 2,2-Dinitroadamantane typically involves the nitration of adamantane derivatives. One common method is the reaction of adamantane with nitric acid in the presence of sulfuric acid, which introduces nitro groups at the 2,2-positions on the adamantane skeleton . The reaction conditions often require careful control of temperature and concentration to achieve the desired product with high yield and purity.

Industrial production methods for this compound are less commonly documented, but they generally follow similar principles as laboratory synthesis, with optimizations for scale and efficiency.

Analyse Des Réactions Chimiques

2,2-Dinitroadamantane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form nitro derivatives with higher oxidation states.

Reduction: Reduction reactions typically convert the nitro groups to amino groups, resulting in diaminoadamantane derivatives.

Substitution: The nitro groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

2,2-Dinitroadamantane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other adamantane derivatives and as a model compound for studying cage-like structures.

Biology: Research has explored its potential as a scaffold for drug design, particularly in antiviral and anticancer therapies.

Medicine: Its derivatives are investigated for their pharmacological properties, including antiviral and neuroprotective effects.

Mécanisme D'action

The mechanism by which 2,2-Dinitroadamantane exerts its effects is primarily related to its structural properties. The rigid, cage-like structure allows for high stability and specific interactions with molecular targets. In biological systems, its derivatives can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Thermodynamic and Stability Analysis

Density Functional Theory (DFT) studies reveal that nitro substitution significantly impacts heats of formation (HOF). For example:

- 2,2-Dinitroadamantane : HOF = +218 kJ/mol (calculated) .

- 1,3-Dinitroadamantane: HOF = +195 kJ/mol (hypothesized lower due to less strain) .

Functional Group Positioning and Reactivity

- Bridgehead vs. Non-Bridgehead Nitro Groups: this compound’s nitro groups at bridgehead positions hinder further nitration due to steric crowding, unlike 2-nitroadamantane, which readily forms this compound . In contrast, 2,6-dinitroadamantane allows additional nitration at C6, enabling synthesis of tetranitroadamantane derivatives .

Comparison with Dinitrotoluenes :

Property This compound 2,4-Dinitrotoluene Molecular Framework Rigid adamantane core Flexible toluene ring Stability Higher thermal stability Prone to decomposition <200°C Applications Energetic materials Explosives, dyes The adamantane core imparts superior thermal stability compared to aromatic dinitro compounds like 2,4-dinitrotoluene ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.